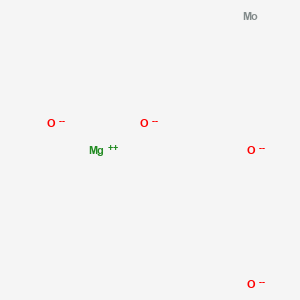

Óxido de magnesio y molibdeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium molybdenum oxygen(2-) is a compound that combines magnesium, molybdenum, and oxygen. This compound is of interest due to its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The combination of these elements results in a compound that exhibits interesting chemical behaviors and functionalities.

Aplicaciones Científicas De Investigación

Magnesium molybdenum oxygen(2-) has a wide range of scientific research applications In chemistry, it is used as a catalyst in various reactions due to its unique electronic propertiesIn industry, it is used in the production of high-performance materials, such as coatings and alloys .

Mecanismo De Acción

Target of Action

The compound Magnesium-Molybdenum-Oxygen(2-) primarily targets various enzymes and biochemical processes in living organisms . Molybdenum, in particular, forms the catalytic center of a large variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . Magnesium, on the other hand, is the second most common intracellular cation and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

The mode of action of Magnesium-Molybdenum-Oxygen(2-) is complex and multifaceted, involving various biochemical interactions. Molybdenum and tungsten enzymes, for instance, catalyze oxygen atom transferase redox chemistry, with the metal cycling between M(VI) and M(IV) formal oxidation states during the catalytic cycle . Magnesium, when taken internally, acts as a laxative, drawing fluids from the body and retaining those already within the intestine, stimulating nerves within the colon wall, inducing peristalsis, and resulting in evacuation of colonic contents .

Pharmacokinetics

The pharmacokinetics of Magnesium-Molybdenum-Oxygen(2-) involve its absorption, distribution, metabolism, and excretion (ADME). Intracellular and serum magnesium concentrations range from 5 to 20 mmol/L and 0.76–1.15 mmol/L, respectively . The majority of intracellular magnesium is bound to organic matrices . The pharmacokinetics of molybdenum are less well-studied, but it is known to be bioavailable as molybdate .

Result of Action

The result of the action of Magnesium-Molybdenum-Oxygen(2-) is the regulation of a wide range of physiological processes. Molybdenum-dependent enzymes catalyze redox reactions, taking advantage of the versatile redox chemistry of the metal . Magnesium, on the other hand, regulates several cations, including sodium, potassium, and calcium, consequently maintaining physiological functions .

Action Environment

The action of Magnesium-Molybdenum-Oxygen(2-) can be influenced by various environmental factors. For instance, the introduction of Mg2+ and Ca2+ ions can make high-voltage reactions less accessible, limiting the adverse effects on high-voltage reactions involving Ni–O bonding . Furthermore, the properties of molybdenum oxides can be manipulated through variations in oxidation states, allowing for control and engineering of electronic states .

Análisis Bioquímico

Biochemical Properties

Magnesium, molybdenum, and oxygen(2-) interact with a variety of enzymes, proteins, and other biomolecules. Molybdenum, for instance, is an essential component of enzymes such as nitrate reductase, sulfite oxidase, xanthine dehydrogenase, aldehyde oxidase, and the mitochondrial amidoxime reductase . These interactions are crucial for the catalytic activity of these enzymes .

Cellular Effects

Magnesium, molybdenum, and oxygen(2-) have profound effects on various types of cells and cellular processes. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of magnesium, molybdenum, and oxygen(2-) involves complex interactions at the molecular level. For instance, molybdenum is bound to a pterin, forming the molybdenum cofactor (Moco), which is the active compound at the catalytic site of all other Mo-enzymes .

Temporal Effects in Laboratory Settings

The effects of magnesium, molybdenum, and oxygen(2-) can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of magnesium, molybdenum, and oxygen(2-) can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Magnesium, molybdenum, and oxygen(2-) are involved in various metabolic pathways. They interact with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Magnesium, molybdenum, and oxygen(2-) are transported and distributed within cells and tissues. This includes any transporters or binding proteins that they interact with, as well as any effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of magnesium, molybdenum, and oxygen(2-) and any effects on their activity or function can include any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of magnesium molybdenum oxygen(2-) can be achieved through various methods. One common approach involves the reaction of magnesium oxide with molybdenum trioxide under controlled conditions. The reaction typically occurs at high temperatures to ensure complete conversion and formation of the desired compound. Another method involves the use of hydrothermal synthesis, where magnesium and molybdenum precursors are reacted in an aqueous solution under high pressure and temperature .

Industrial Production Methods: Industrial production of magnesium molybdenum oxygen(2-) often involves large-scale hydrothermal synthesis or solid-state reactions. These methods are preferred due to their scalability and efficiency in producing high-purity compounds. The choice of method depends on the desired properties of the final product and the specific industrial application.

Análisis De Reacciones Químicas

Types of Reactions: Magnesium molybdenum oxygen(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the elements involved and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of magnesium molybdenum oxygen(2-) include oxygen, hydrogen, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome. For example, the reduction of molybdenum trioxide with hydrogen can produce molybdenum dioxide, which can further react with magnesium oxide to form magnesium molybdenum oxygen(2-) .

Major Products Formed: The major products formed from the reactions of magnesium molybdenum oxygen(2-) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.

Comparación Con Compuestos Similares

Magnesium molybdenum oxygen(2-) can be compared with other similar compounds, such as molybdenum oxides and magnesium oxides. While molybdenum oxides are known for their catalytic properties and electronic conductivity, magnesium oxides are valued for their high thermal stability and insulating properties. The combination of magnesium and molybdenum in magnesium molybdenum oxygen(2-) results in a compound that exhibits a unique set of properties, making it suitable for specific applications that require both catalytic activity and thermal stability .

List of Similar Compounds:- Molybdenum trioxide (MoO3)

- Molybdenum dioxide (MoO2)

- Magnesium oxide (MgO)

- Molybdenum disulfide (MoS2)

- Magnesium hydroxide (Mg(OH)2)

By understanding the properties and applications of magnesium molybdenum oxygen(2-), researchers and industry professionals can explore new ways to utilize this compound in various fields, leading to innovative solutions and advancements.

Propiedades

IUPAC Name |

magnesium;molybdenum;oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;4*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYAOMJXRGBYBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12013-21-7 |

Source

|

| Record name | Magnesium molybdenum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82419.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)